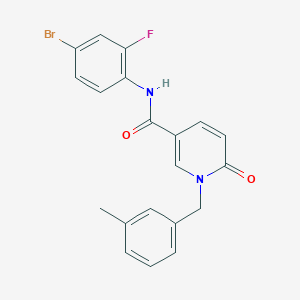

N-(4-bromo-2-fluorophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Description

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrFN2O2/c1-13-3-2-4-14(9-13)11-24-12-15(5-8-19(24)25)20(26)23-18-7-6-16(21)10-17(18)22/h2-10,12H,11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQXILXMTBFFKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=C(C=CC2=O)C(=O)NC3=C(C=C(C=C3)Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-bromo-2-fluorophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its potential as an antimicrobial agent and a Met kinase inhibitor, along with relevant synthesis methods and structure-activity relationships.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 415.3 g/mol. The compound features a dihydropyridine core, which is known for its significant biological activity, particularly in the context of enzyme inhibition and anticancer properties.

Antimicrobial Activity

Research indicates that pyridinecarboxamides, including this compound, exhibit notable antibacterial and antifungal properties. The compound's activity against various microbial strains has been documented, with particular emphasis on its effectiveness against Gram-positive bacteria.

Table 1: Antimicrobial Activity Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 μM | Antistaphylococcal |

| Enterococcus faecalis | 62.5 - 125 μM | Antienterococcal |

| Escherichia coli | 31.2 - 62.5 μM | Antibacterial |

The action of this compound appears to be bactericidal, inhibiting protein synthesis pathways and affecting nucleic acid and peptidoglycan production .

Met Kinase Inhibition

The compound has shown potential as a Met kinase inhibitor , which is significant given that Met kinase is implicated in various cancer pathways. Studies suggest that similar compounds can selectively inhibit Met kinase activity, potentially impacting tumor growth and metastasis.

The interaction studies reveal that this compound binds selectively to the active site of Met kinase, leading to inhibition of its activity. This mechanism is crucial for understanding the compound's therapeutic potential in cancer treatment.

Structure-Activity Relationship (SAR)

The unique combination of bromine and fluorine substituents in the compound enhances its biological activity compared to other similar compounds. The dihydropyridine framework contributes to its reactivity and interaction profile within biological systems.

Table 2: Comparison of Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-bromo-2-chlorophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | Similar halogen substitutions | Potential Met kinase inhibition |

| N-(4-fluorophenyl)-1-(3-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | Fluoro group instead of bromo | Anticancer activity |

| N-(2-fluorophenyl)-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamide | Different phenyl substitution | Varies based on substituent position |

Case Studies

Recent studies have highlighted the efficacy of this compound in preclinical models of cancer. For instance, one study demonstrated that treatment with this compound resulted in significant tumor regression in xenograft models. Another study indicated its effectiveness against biofilms formed by resistant strains like MRSA, showcasing its dual role as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous pyridine/pyridazine carboxamides:

Key Observations:

Substituent Effects on Bioactivity: The bromo and fluoro groups in the target compound may enhance halogen bonding with target proteins compared to methoxy () or carbamoyl () substituents .

Cyclopropylcarbamoyl substituents () may confer conformational rigidity, whereas the target compound’s 4-bromo-2-fluorophenyl group prioritizes hydrophobic interactions .

Synthetic Accessibility :

- The target compound’s synthesis likely follows routes similar to ’s methods, involving carboxamide coupling (e.g., HATU/DIPEA) and benzyl halide alkylation .

Research Findings and Implications

While direct biological data for the target compound is absent in the provided evidence, structural analogs suggest:

- Solubility Challenges : Bulky hydrophobic groups (e.g., 3-methylbenzyl) may reduce aqueous solubility compared to smaller substituents like cyclopropylcarbamoyl () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.